
3-(4-Bromo-3-methylphenyl)propanoic acid
Vue d'ensemble
Description
3-(4-Bromo-3-methylphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO2. It is a derivative of propanoic acid, where the phenyl ring is substituted with a bromine atom at the 4-position and a methyl group at the 3-position. This compound is used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and materials science .
Applications De Recherche Scientifique
3-(4-Bromo-3-methylphenyl)propanoic acid is used in various scientific research applications:
Analyse Biochimique
Biochemical Properties
3-(4-Bromo-3-methylphenyl)propanoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in oxidative stress pathways, potentially inhibiting or activating these enzymes depending on the context. The nature of these interactions often involves the binding of this compound to the active sites of enzymes, altering their activity and thus influencing the biochemical pathways they regulate .
Cellular Effects
The effects of this compound on cells are diverse and significant. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in inflammatory responses, potentially reducing the production of pro-inflammatory cytokines. Additionally, this compound can impact cellular metabolism by altering the activity of metabolic enzymes, leading to changes in the levels of various metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as proteins and nucleic acids, influencing their structure and function. This binding can result in the inhibition or activation of enzymes, changes in gene expression, and alterations in cellular signaling pathways. For instance, the compound may inhibit the activity of certain kinases, leading to downstream effects on cell proliferation and survival .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it may degrade over time, leading to a reduction in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exert beneficial effects, such as reducing inflammation and oxidative stress. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact significantly changes at specific dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, influencing metabolic flux and the levels of various metabolites. For example, the compound may inhibit enzymes involved in fatty acid metabolism, leading to changes in lipid levels and energy balance within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, the compound may be transported into cells via specific membrane transporters and then bind to intracellular proteins, influencing its distribution and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromo-3-methylphenyl)propanoic acid typically involves the bromination of 3-methylphenylpropanoic acid. The reaction is carried out using bromine in the presence of a suitable solvent, such as acetic acid, at a controlled temperature to ensure selective bromination at the 4-position .
Industrial Production Methods: Industrial production methods for this compound may involve similar bromination reactions but on a larger scale. The process includes the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation .
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents like potassium permanganate in acidic or basic medium.
Reduction: Reagents like lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: Products include 3-(4-Hydroxy-3-methylphenyl)propanoic acid, 3-(4-Amino-3-methylphenyl)propanoic acid, etc.
Oxidation: 3-(4-Bromo-3-carboxyphenyl)propanoic acid.
Reduction: 3-(4-Bromo-3-methylphenyl)propanol.
Mécanisme D'action
The mechanism of action of 3-(4-Bromo-3-methylphenyl)propanoic acid depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity or altering their function. The bromine and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-(4-Bromophenyl)propanoic acid: Lacks the methyl group at the 3-position, which can affect its reactivity and binding properties.
3-(4-Methylphenyl)propanoic acid: Lacks the bromine atom, which can influence its chemical reactivity and biological activity.
3-(4-Chloro-3-methylphenyl)propanoic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its chemical and biological properties.
Uniqueness: 3-(4-Bromo-3-methylphenyl)propanoic acid is unique due to the presence of both bromine and methyl substituents on the phenyl ring. This combination can enhance its reactivity in substitution reactions and influence its biological activity by altering its interaction with enzymes and receptors .
Propriétés
IUPAC Name |
3-(4-bromo-3-methylphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c1-7-6-8(2-4-9(7)11)3-5-10(12)13/h2,4,6H,3,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKLUVVKWMUNQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1147548-74-0 | |
| Record name | 3-(4-bromo-3-methylphenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



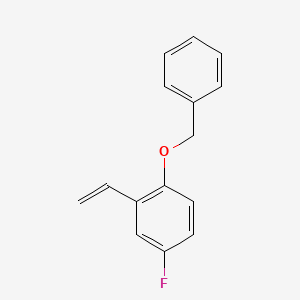
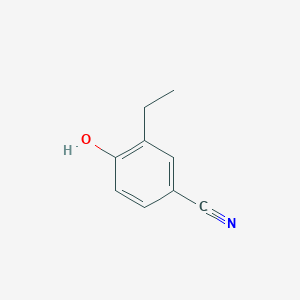
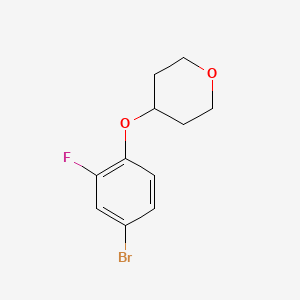
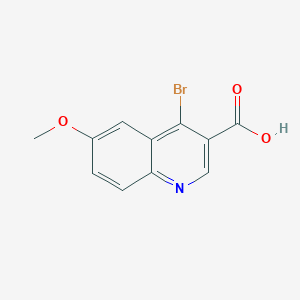
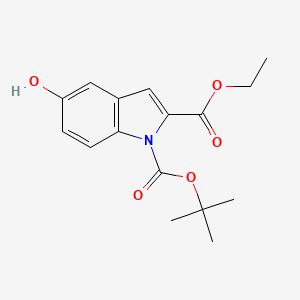
![3-(6-Fluoro-2,3-dihydro-3-oxobenzo[b][1,4]oxazin-4-yl)propanoic acid](/img/structure/B1376463.png)
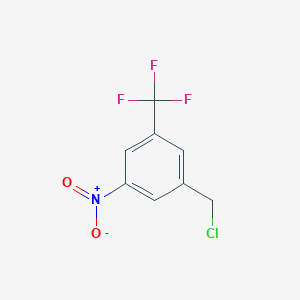
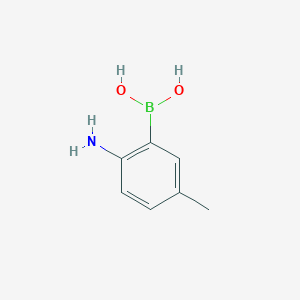

![8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride](/img/structure/B1376467.png)
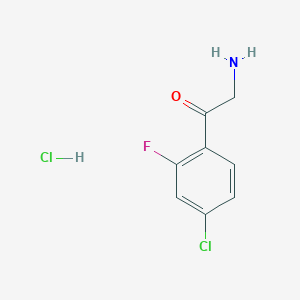
![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)
![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)
